Laricitrin
Laricitrin
Laricitrin is a monomethoxyflavone that is the 3'-O-methyl derivative of myricetin. It has a role as a metabolite. It is a pentahydroxyflavone, a monomethoxyflavone, a member of 3'-methoxyflavones and a 5'-hydroxy-3'-methoxyflavone. It derives from a myricetin. It is a conjugate acid of a laricitrin(1-).
Laricitrin belongs to the class of organic compounds known as flavonols. Flavonols are compounds that contain a flavone (2-phenyl-1-benzopyran-4-one) backbone carrying a hydroxyl group at the 3-position. Thus, laricitrin is considered to be a flavonoid lipid molecule. Laricitrin is considered to be a practically insoluble (in water) and relatively neutral molecule. Laricitrin can be biosynthesized from myricetin.
Laricitrin belongs to the class of organic compounds known as flavonols. Flavonols are compounds that contain a flavone (2-phenyl-1-benzopyran-4-one) backbone carrying a hydroxyl group at the 3-position. Thus, laricitrin is considered to be a flavonoid lipid molecule. Laricitrin is considered to be a practically insoluble (in water) and relatively neutral molecule. Laricitrin can be biosynthesized from myricetin.
Brand Name:
Vulcanchem
CAS No.:
53472-37-0
VCID:
VC20825566
InChI:
InChI=1S/C16H12O8/c1-23-11-3-6(2-9(19)13(11)20)16-15(22)14(21)12-8(18)4-7(17)5-10(12)24-16/h2-5,17-20,22H,1H3
SMILES:
COC1=CC(=CC(=C1O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O
Molecular Formula:
C16H12O8
Molecular Weight:
332.26 g/mol
Laricitrin
CAS No.: 53472-37-0
Cat. No.: VC20825566
Molecular Formula: C16H12O8
Molecular Weight: 332.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Laricitrin is a monomethoxyflavone that is the 3'-O-methyl derivative of myricetin. It has a role as a metabolite. It is a pentahydroxyflavone, a monomethoxyflavone, a member of 3'-methoxyflavones and a 5'-hydroxy-3'-methoxyflavone. It derives from a myricetin. It is a conjugate acid of a laricitrin(1-). Laricitrin belongs to the class of organic compounds known as flavonols. Flavonols are compounds that contain a flavone (2-phenyl-1-benzopyran-4-one) backbone carrying a hydroxyl group at the 3-position. Thus, laricitrin is considered to be a flavonoid lipid molecule. Laricitrin is considered to be a practically insoluble (in water) and relatively neutral molecule. Laricitrin can be biosynthesized from myricetin. |
|---|---|
| CAS No. | 53472-37-0 |
| Molecular Formula | C16H12O8 |
| Molecular Weight | 332.26 g/mol |
| IUPAC Name | 2-(3,4-dihydroxy-5-methoxyphenyl)-3,5,7-trihydroxychromen-4-one |
| Standard InChI | InChI=1S/C16H12O8/c1-23-11-3-6(2-9(19)13(11)20)16-15(22)14(21)12-8(18)4-7(17)5-10(12)24-16/h2-5,17-20,22H,1H3 |
| Standard InChI Key | CFYMYCCYMJIYAB-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC(=C1O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O |
| Canonical SMILES | COC1=CC(=CC(=C1O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O |
| Boiling Point | 667.4±55.0 °C(Predicted) |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator